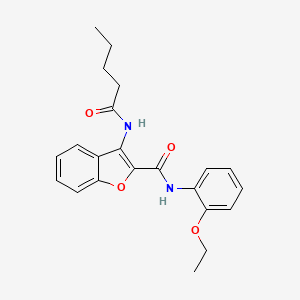

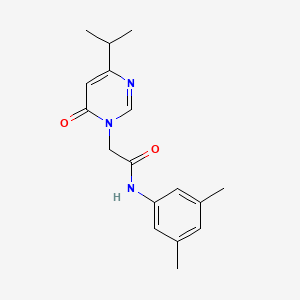

N-(1-(2,3-二氢苯并呋喃-5-基)丙烷-2-基)-4-(1H-吡唑-1-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various benzenesulfonamide derivatives has been a subject of interest due to their potential pharmacological activities. In one study, a series of 2-pyrazoline bearing benzenesulfonamide derivatives were synthesized by reacting chalcones with 4-hydrazinonbenzenesulfonamide hydrochloride . Another research effort led to the creation of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . A gold(I)-catalyzed cascade reaction was employed to synthesize N-(furan-3-ylmethylene)benzenesulfonamides, showcasing a rare 1,2-alkynyl migration onto a gold carbenoid . Additionally, a series of novel 4-{5-[(2-benzylidenehydrazine)carbonyl]phenyl}-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized from celecoxib through selective oxidation, esterification, hydrazinolysis, and subsequent reactions with benzaldehyde derivatives . Lastly, silver-catalyzed reactions between ynamides and pyrazoles produced N-aryl-1H-pyrazolyl substituted benzenesulfonamides regioselectively .

Molecular Structure Analysis

The molecular structures of these synthesized compounds were confirmed using various spectroscopic methods. Infrared spectroscopy (IR), proton nuclear magnetic resonance ((1)H NMR), carbon-13 nuclear magnetic resonance ((13)C NMR), mass spectroscopy, and elemental analyses were utilized to establish the chemical structures of the synthesized benzenesulfonamide derivatives . Crystallographic studies have also been conducted to understand the conformational differences in the solid state of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides, revealing significant differences in the conformations adopted by molecules in the solid state, which may not persist in dilute aqueous media .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzenesulfonamide derivatives are diverse and include condensation, oxidation, esterification, hydrazinolysis, and cyclization processes. The gold(I)-catalyzed cascade reaction used in one study is particularly noteworthy due to the rare 1,2-alkynyl migration it involves . The silver-catalyzed synthesis of N-aryl-1H-pyrazolyl substituted benzenesulfonamides is another example of a novel reaction pathway, forming a new C-N bond under mild conditions .

Physical and Chemical Properties Analysis

The benzenesulfonamide derivatives synthesized in these studies exhibit a range of biological activities. Some compounds demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, with a few showing more potent activity than the reference drug celecoxib and without ulcerogenic potential at certain doses . Other compounds were tested for cytotoxicity, tumor specificity, and as inhibitors of human carbonic anhydrase isoforms, with some showing promising cytotoxic activities and strong inhibition of the enzymes . The differences in solid-state conformations observed in crystallographic studies suggest that the physical properties of these compounds may vary significantly in different environments, which could influence their biological activities .

科学研究应用

合成和生物活性研究

研究探索了各种苯磺酰胺的合成,包括与 N-(1-(2,3-二氢苯并呋喃-5-基)丙烷-2-基)-4-(1H-吡唑-1-基)苯磺酰胺相似的结构。这些化合物已在细胞毒性研究、肿瘤特异性和作为碳酸酐酶(一种在许多生理过程中很重要的酶)的抑制剂方面显示出潜力 (Gul et al., 2016)。这表明它们在开发抗肿瘤剂中的潜在用途。

抗菌活性

已合成了一些苯磺酰胺衍生物,并评估了它们对一系列细菌和真菌的抗菌活性 (Jamode et al., 2009)。这表明这些化合物在解决细菌和真菌感染中可能的应用。

镇痛和抗炎作用

某些衍生物在小鼠的病理性疼痛模型中显示出疗效,表现出抗高痛觉和抗水肿作用,而不会引起运动障碍,与塞来昔布等现有药物相当 (Lobo et al., 2015)。这表明它们在疼痛管理和抗炎治疗中的潜在应用。

抗癌潜力

涉及类似苯磺酰胺的合成和表征的研究突出了它们作为抗癌剂的潜力。合成化合物的分子对接研究显示出结合能,表明对乳腺癌的潜在有效性 (Putri et al., 2021)。

属性

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-4-pyrazol-1-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-15(13-16-3-8-20-17(14-16)9-12-26-20)22-27(24,25)19-6-4-18(5-7-19)23-11-2-10-21-23/h2-8,10-11,14-15,22H,9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLOZYRLWPUMCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3017075.png)

![4-((1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B3017079.png)

![6-(azepan-1-ylsulfonyl)-2-(3,5-difluorobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3017082.png)

![3-Cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3017086.png)

![1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B3017087.png)

![4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017090.png)

![4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B3017093.png)